molecular formula C8H7BrN2 B2854556 3-Bromo-2-methylpyrazolo[1,5-a]pyridine CAS No. 53902-98-0

3-Bromo-2-methylpyrazolo[1,5-a]pyridine

Cat. No.: B2854556
CAS No.: 53902-98-0
M. Wt: 211.062
InChI Key: CNXNUGAFNDHRDX-UHFFFAOYSA-N
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Description

3-Bromo-2-methylpyrazolo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C8H7BrN2. It is a derivative of pyrazolo[1,5-a]pyridine, characterized by the presence of a bromine atom at the third position and a methyl group at the second position on the pyrazolo ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methylpyrazolo[1,5-a]pyridine typically involves the bromination of 2-methylpyrazolo[1,5-a]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methylpyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 3-amino-2-methylpyrazolo[1,5-a]pyridine derivative .

Scientific Research Applications

3-Bromo-2-methylpyrazolo[1,5-a]pyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals targeting various diseases.

    Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It is employed in the study of enzyme inhibitors and other bioactive compounds.

Mechanism of Action

The mechanism of action of 3-Bromo-2-methylpyrazolo[1,5-a]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary widely based on the derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyrazolo[1,5-a]pyridine: Lacks the bromine atom, making it less reactive in substitution reactions.

    3-Chloro-2-methylpyrazolo[1,5-a]pyridine: Similar structure but with a chlorine atom instead of bromine, which can influence its reactivity and applications.

    3-Iodo-2-methylpyrazolo[1,5-a]pyridine:

Uniqueness

3-Bromo-2-methylpyrazolo[1,5-a]pyridine is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. This makes it a versatile intermediate for various chemical transformations and applications .

Properties

IUPAC Name

3-bromo-2-methylpyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-8(9)7-4-2-3-5-11(7)10-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXNUGAFNDHRDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CC=CC2=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53902-98-0
Record name 3-bromo-2-methylpyrazolo[1,5-a]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate (5.6 g, 24 mmol) in methanol (40 mL, 1000 mmol) was added aqueous sodium hydroxide solution (5.0 mL, 8 M) and the mixture heated to 4° C. for 60 h. The reaction was allowed to cool, hydrochloric acid (5.0 mL, 12 M) and water (150 mL) was added to give a colorless precipitate. The solid was filtered, washed with water and dried in a vacuum oven to give crude 2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid, 2.63 g. A suspension of 2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid (2.0 g, 11 mmol), in Acetonitrile (120 mL) and water (60 mL) was degassed and [I,I-Bis(trifluoroacetoxy)iodo]benzene (2.90 g, 6.74 mmol) was added and the reaction heated under argon to 60 C for 15 min. Gave a clear solution. N-Bromosuccinimide (2.40 g, 13.5 mmol) was added and the solution was stirred at 60° C. for 30 minutes under an atmosphere of argon. The color turned dark. The reaction was heated for a further 30 min, allowed to cool, concentrated to remove acetonitrile and the aqueous extracted with EtOAc (3×50 ml). The organics were combined, washed with ascorbic acid solution, water, dried (MgSO4) and concentrated. The product was purified by column chromatography on silica gel eluting with DCM to 0.5% MeOH in DCM. The title compound was isolated as an off white solid, 0.56 g. LC/MS (FA) ES+ 210.9, 212.9.
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
[I,I-Bis(trifluoroacetoxy)iodo]benzene
Quantity
2.9 g
Type
reactant
Reaction Step Two
Quantity
2.4 g
Type
reactant
Reaction Step Three

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